molecular formula C₁₅H₁₉NO₃ B1141211 N-Cbz-nortropine CAS No. 109840-91-7

N-Cbz-nortropine

Cat. No. B1141211
M. Wt: 261.32
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Cbz-nortropine involves specific chemical processes to introduce the Cbz (carbobenzoxy) protecting group to nortropine. An effective synthesis route was reported by Volonterio et al. (1997), demonstrating the utility of N-Cbz-trifluoropyruvaldehyde N,S-ketal as a new trifluoro 3-C building block for the stereoselective synthesis of secondary carbinols, showing its application in the synthesis of compounds related to Ephedra alkaloids, suggesting potential methods for N-Cbz-nortropine synthesis under similar frameworks (Volonterio et al., 1997).

Molecular Structure Analysis

The molecular structure of N-Cbz-nortropine and related compounds has been elucidated through various analytical techniques. For instance, the absolute stereochemistry of related N-Cbz compounds and their intermediates can be determined by X-ray analysis, providing insights into the molecular configuration and its implications for chemical reactivity and interaction (Volonterio et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of N-Cbz-nortropine involves its participation in various chemical reactions, leveraging the protective Cbz group. While specific studies on N-Cbz-nortropine's chemical reactions were not identified, research on carbamazepine (CBZ) and related compounds provides a parallel in understanding the reactivity of N-protected compounds. For example, the electrochemical degradation of CBZ explores the chemical transformations it can undergo, indicating potential reaction pathways for N-Cbz-nortropine under similar conditions (García-Espinoza et al., 2018).

Physical Properties Analysis

The physical properties of N-Cbz-nortropine, including solubility, melting point, and crystalline structure, are crucial for its application in synthesis and formulation. While specific data on N-Cbz-nortropine were not found, analogous investigations on carbamazepine offer insights into how similar compounds' physical properties can be characterized and manipulated, such as through polymorphism studies and the development of nanoemulsions for improved solubility (Grzesiak et al., 2003; Kelmann et al., 2007).

Chemical Properties Analysis

The chemical properties of N-Cbz-nortropine, including its stability, reactivity with various reagents, and interaction with biological molecules, underpin its application in synthetic chemistry. Insights into these properties can be derived from studies on CBZ and its metabolites, highlighting the importance of understanding the chemical behavior of such compounds in various environments (Simper et al., 2018).

Scientific Research Applications

1. Synthesis of N-Cbz-β-aminoalkanesulfonamides

  • Application Summary : N-Cbz-nortropine is used in the synthesis of N-Cbz-β-aminoalkanesulfonamides . These compounds have a variety of applications in medicinal chemistry and drug discovery.
  • Methods of Application : The synthesis involves N-Cbz protection with benzyl chloroformate, Mitsunobu esterification reaction with thiolacetic acid, N-chlorosuccinimide oxidation, and ammonolysis process .
  • Results : The method described allows for the efficient synthesis of N-Cbz-β-aminoalkanesulfonamides in good yields from a variety of amino alcohols, including optically active ones .

2. One-Pot Amidation of N-Cbz-Protected Amines

  • Application Summary : N-Cbz-nortropine is used in a one-pot synthesis of amides from N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
  • Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results : Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

3. Degradation of Carbamazepine

  • Application Summary : N-Cbz-nortropine is used in the degradation of carbamazepine, a pharmaceutical compound . The degradation process follows a pseudo-second-order kinetic model .
  • Methods of Application : The research results show that the degradation efficiency of the system for carbamazepine can reach 82.34% under the optimal reaction conditions .
  • Results : The degradation of carbamazepine is evaluated using different concentrations as catalyst, revealing its total destruction after 5 min of reaction .

4. Zn-Catalysed Mannich Reaction

  • Application Summary : N-Cbz-nortropine is used in Zn-catalysed Mannich reactions . These reactions are important due to their inexpensive, generally less toxic and atom-economic nature. They are highly desirable, especially when using chiral ligands .
  • Methods of Application : The reactions involve the use of Zn as a catalyst, which is still underdeveloped, especially in comparison with other transition metals .
  • Results : The Zn-catalysed Mannich reaction is a very basic and very useful platform for the development of several nitrogen-containing molecules .

5. Degradation of Carbamazepine by Chalcopyrite-Activated Persulfate

  • Application Summary : N-Cbz-nortropine is used in the degradation of carbamazepine by chalcopyrite-activated persulfate . The degradation process follows a pseudo-second-order kinetic model .
  • Methods of Application : The research results show that the degradation efficiency of the system for carbamazepine can reach 82.34% under the optimal reaction conditions .
  • Results : The active species in the system are OH·, SO 4− ·, and 1 O 2, of which SO 4− · is the main active species .

Safety And Hazards

Safety data sheets suggest that exposure to N-Cbz-nortropine should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised410.


Future Directions

The future directions of N-Cbz-nortropine research are not explicitly stated in the retrieved papers. However, the continuous exploration of its properties, synthesis methods, and potential applications in various fields is expected111213.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers and resources.


properties

IUPAC Name

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYOOOSGBBQPJ-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-nortropine

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